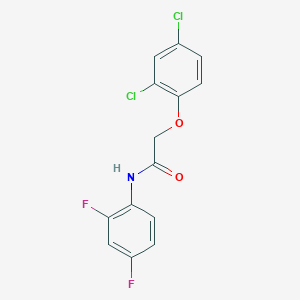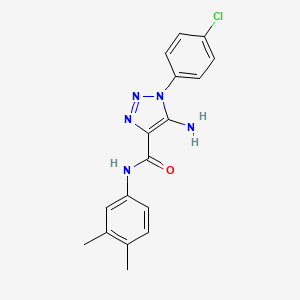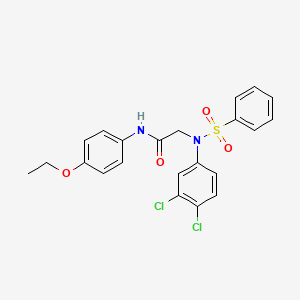![molecular formula C18H22N2O4S B5130842 5-[(benzylamino)sulfonyl]-2-methoxy-N-propylbenzamide](/img/structure/B5130842.png)
5-[(benzylamino)sulfonyl]-2-methoxy-N-propylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(benzylamino)sulfonyl]-2-methoxy-N-propylbenzamide, also known as Bz-423, is a small molecule that has been extensively studied for its potential therapeutic applications. Bz-423 is a member of the benzamide family of compounds and is known to exhibit potent anti-inflammatory and immunomodulatory effects.
作用機序
5-[(benzylamino)sulfonyl]-2-methoxy-N-propylbenzamide exerts its anti-inflammatory and immunomodulatory effects by targeting the mitochondrial translocator protein (TSPO). TSPO is a protein that is involved in the regulation of cellular metabolism and apoptosis. 5-[(benzylamino)sulfonyl]-2-methoxy-N-propylbenzamide binds to TSPO and inhibits its activity, leading to a decrease in the production of reactive oxygen species (ROS) and pro-inflammatory cytokines. 5-[(benzylamino)sulfonyl]-2-methoxy-N-propylbenzamide also promotes the production of anti-inflammatory cytokines, such as IL-10, leading to an overall anti-inflammatory and immunomodulatory effect.
Biochemical and Physiological Effects:
5-[(benzylamino)sulfonyl]-2-methoxy-N-propylbenzamide has been shown to exhibit potent anti-inflammatory and immunomodulatory effects in both in vitro and in vivo studies. It has been shown to inhibit the production of ROS and pro-inflammatory cytokines, such as TNF-alpha, IL-1beta, and IL-6. 5-[(benzylamino)sulfonyl]-2-methoxy-N-propylbenzamide also promotes the production of anti-inflammatory cytokines, such as IL-10. In addition, 5-[(benzylamino)sulfonyl]-2-methoxy-N-propylbenzamide has been shown to exhibit anticancer properties by inducing apoptosis in cancer cells.
実験室実験の利点と制限
5-[(benzylamino)sulfonyl]-2-methoxy-N-propylbenzamide has several advantages for lab experiments. It is a small molecule that is easy to synthesize and purify. It exhibits potent anti-inflammatory and immunomodulatory effects, making it a promising candidate for the treatment of autoimmune disorders and cancer. However, 5-[(benzylamino)sulfonyl]-2-methoxy-N-propylbenzamide also has some limitations. It has a short half-life and is rapidly metabolized in vivo, making it difficult to administer in animal studies. In addition, the mechanism of action of 5-[(benzylamino)sulfonyl]-2-methoxy-N-propylbenzamide is not fully understood, making it difficult to optimize its therapeutic potential.
将来の方向性
There are several future directions for the study of 5-[(benzylamino)sulfonyl]-2-methoxy-N-propylbenzamide. One direction is to further elucidate its mechanism of action and optimize its therapeutic potential. Another direction is to develop more stable analogues of 5-[(benzylamino)sulfonyl]-2-methoxy-N-propylbenzamide that exhibit longer half-lives and improved pharmacokinetic properties. In addition, 5-[(benzylamino)sulfonyl]-2-methoxy-N-propylbenzamide could be further studied for its potential applications in the treatment of other disease conditions, such as neurodegenerative disorders and cardiovascular diseases.
Conclusion:
In conclusion, 5-[(benzylamino)sulfonyl]-2-methoxy-N-propylbenzamide is a promising small molecule that exhibits potent anti-inflammatory and immunomodulatory effects. It has potential applications in the treatment of autoimmune disorders and cancer. However, further studies are needed to fully understand its mechanism of action and optimize its therapeutic potential.
合成法
5-[(benzylamino)sulfonyl]-2-methoxy-N-propylbenzamide can be synthesized using a multi-step process that involves the reaction of 2-methoxybenzoyl chloride with propylamine to form 2-methoxy-N-propylbenzamide. The resulting compound is then treated with sodium hydride and benzylamine to form 5-[(benzylamino)sulfonyl]-2-methoxy-N-propylbenzamide.
科学的研究の応用
5-[(benzylamino)sulfonyl]-2-methoxy-N-propylbenzamide has been extensively studied for its potential therapeutic applications in a variety of disease conditions. It has been shown to exhibit potent anti-inflammatory and immunomodulatory effects, making it a promising candidate for the treatment of autoimmune disorders, such as multiple sclerosis, rheumatoid arthritis, and systemic lupus erythematosus. 5-[(benzylamino)sulfonyl]-2-methoxy-N-propylbenzamide has also been shown to exhibit anticancer properties, making it a potential candidate for cancer therapy.
特性
IUPAC Name |
5-(benzylsulfamoyl)-2-methoxy-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c1-3-11-19-18(21)16-12-15(9-10-17(16)24-2)25(22,23)20-13-14-7-5-4-6-8-14/h4-10,12,20H,3,11,13H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSEHEFKYUADQFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(benzylsulfamoyl)-2-methoxy-N-propylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,7-dimethyl-3-(2-methylbenzyl)-5-(1-piperidinylcarbonyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5130770.png)
![diethyl {4-[(4-chlorophenyl)thio]butyl}malonate](/img/structure/B5130777.png)
![1-[1-(2,5-dimethyl-3-furoyl)-3-piperidinyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5130781.png)
![2-(4-methoxyphenyl)-3-[(3-nitrophenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B5130788.png)
![N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)-1,3-thiazole-4-carboxamide](/img/structure/B5130796.png)


![2-fluoro-N'-[(9-methyl-9H-carbazol-3-yl)methylene]benzohydrazide](/img/structure/B5130830.png)
![4-[(2-chloro-4-fluorophenoxy)acetyl]-2,6-dimethylmorpholine](/img/structure/B5130837.png)
![N~2~-(3,4-dichlorobenzyl)-N~1~-(2-methoxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5130838.png)
![2-chloro-N-{2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5130851.png)
![3-bromo-N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5130860.png)
